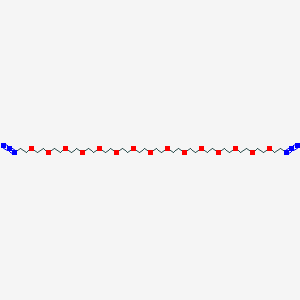
Azido-PEG15-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG15-azide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG15-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The compound contains two azide groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Industrial Production Methods
The industrial production of this compound involves the use of advanced equipment and techniques to ensure high purity and reproducibility. The compound is typically produced in large quantities and stored under specific conditions to maintain its stability and effectiveness.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG15-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
Scientific Research Applications
Azido-PEG15-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
Azido-PEG15-azide functions as a PROTAC linker, connecting two essential ligands that enable the formation of PROTAC molecules. These molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide groups in this compound undergo click chemistry reactions to form stable linkages with other molecules, facilitating the formation of PROTACs .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-azide
- Azido-PEG8-azide
- Azido-PEG12-azide
Uniqueness
Azido-PEG15-azide is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .
Properties
Molecular Formula |
C32H64N6O15 |
|---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C32H64N6O15/c33-37-35-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-36-38-34/h1-32H2 |
InChI Key |
NWWZCYUFRXPNTG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















